molecular formula C24H23BrN2O3S B11378585 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,6-diethylphenyl)acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,6-diethylphenyl)acetamide

Cat. No.: B11378585
M. Wt: 499.4 g/mol
InChI Key: KYEKJJKTILLPEZ-UHFFFAOYSA-N
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Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,6-diethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a brominated dibenzo-thiazine core, which is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,6-diethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the dibenzo-thiazine ring.

    Oxidation: Conversion of the thiazine sulfur to its dioxide form.

    Acetylation: Attachment of the acetamide group to the dibenzo-thiazine core.

    N-Substitution: Introduction of the 2,6-diethylphenyl group to the acetamide nitrogen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,6-diethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfur dioxide group.

    Reduction: Reduction of the bromine atom or the sulfur dioxide group.

    Substitution: Nucleophilic or electrophilic substitution at the bromine atom or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce debrominated or desulfurized compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,6-diethylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
  • 9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid

Uniqueness

Compared to similar compounds, 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,6-diethylphenyl)acetamide features a unique combination of a brominated dibenzo-thiazine core and a diethylphenyl acetamide group. This structural uniqueness may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H23BrN2O3S

Molecular Weight

499.4 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2,6-diethylphenyl)acetamide

InChI

InChI=1S/C24H23BrN2O3S/c1-3-16-8-7-9-17(4-2)24(16)26-23(28)15-27-21-13-12-18(25)14-20(21)19-10-5-6-11-22(19)31(27,29)30/h5-14H,3-4,15H2,1-2H3,(H,26,28)

InChI Key

KYEKJJKTILLPEZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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